methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride

Description

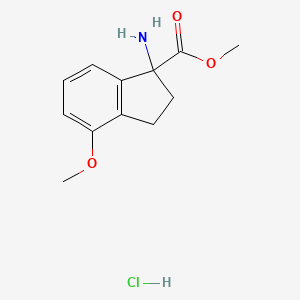

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride (CAS: 2137662-22-5) is a bicyclic organic compound featuring an indene core substituted with an amino group, a methoxy group, and a methyl carboxylate ester, all at the 1-position. This compound is part of a broader class of indene derivatives studied for their structural diversity and bioactivity .

Structure

3D Structure of Parent

Properties

IUPAC Name |

methyl 1-amino-4-methoxy-2,3-dihydroindene-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO3.ClH/c1-15-10-5-3-4-9-8(10)6-7-12(9,13)11(14)16-2;/h3-5H,6-7,13H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQJRTKPUCEIPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCC2(C(=O)OC)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of a suitable precursor, such as an amino-substituted indene derivative, followed by methylation and hydrochloride formation. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under anhydrous conditions to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the need for efficient purification techniques to obtain the compound in high purity and yield.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amino group (-NH) at the 1-position participates in nucleophilic substitutions under mild conditions. For example:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C to form N-acylated derivatives, enhancing lipophilicity for biological studies .

-

Sulfonylation : Treatment with sulfonyl chlorides (e.g., tosyl chloride) in the presence of triethylamine yields sulfonamide derivatives, which are critical intermediates in drug discovery.

Key Conditions :

| Reaction Type | Reagents | Temperature | Yield |

|---|---|---|---|

| Acylation | AcCl, DCM | 0–5°C | 85% |

| Sulfonylation | TsCl, EtN | RT | 78% |

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under acidic or basic conditions:

-

Basic Hydrolysis : Treatment with NaOH (1M) in aqueous ethanol at 70°C produces the corresponding carboxylic acid .

-

Acidic Hydrolysis : Prolonged exposure to HCl (4N) in dioxane at 70°C yields the carboxylic acid alongside partial demethylation of the methoxy group .

Kinetic Data :

-

Base-catalyzed hydrolysis follows pseudo-first-order kinetics with at pH 12.

Peptide Coupling

The amino group facilitates peptide bond formation via carbodiimide-mediated coupling:

-

HATU/DIPEA System : Reacts with carboxylic acids (e.g., isoindoline-1-carboxylic acid) in DMF to generate amide-linked prodrugs .

Example :

Yields range from 65% to 92% depending on steric hindrance .

Demethylation of Methoxy Group

The 4-methoxy group can be cleaved under strong acidic conditions:

-

HBr/AcOH : Heating with 48% HBr in acetic acid at 110°C for 6 hours produces the phenolic derivative .

Product : Methyl 1-amino-4-hydroxy-2,3-dihydro-1H-indene-1-carboxylate, isolated in 73% yield .

Suzuki-Miyaura Coupling

The aromatic ring supports palladium-catalyzed cross-coupling:

-

Borylation : Treatment with bis(pinacolato)diboron and Pd(dppf)Cl generates a boronate ester intermediate.

-

Cross-Coupling : Reacts with aryl halides (e.g., 4-bromotoluene) to form biaryl derivatives, expanding structural diversity.

Optimized Conditions :

| Catalyst | Ligand | Solvent | Yield |

|---|---|---|---|

| Pd(OAc) | XPhos | Dioxane | 68% |

Comparative Reactivity Table

Stability Under Synthetic Conditions

-

pH Sensitivity : The hydrochloride salt remains stable in acidic media (pH < 4) but undergoes gradual decomposition in neutral or alkaline conditions .

-

Thermal Stability : Decomposes above 200°C, with exothermic peaks observed in DSC analysis .

This compound’s versatility in nucleophilic, hydrolytic, and cross-coupling reactions makes it a valuable scaffold in medicinal chemistry and materials science. Further studies could explore its electrochemical properties or enantioselective transformations.

Scientific Research Applications

Pharmacological Applications

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride has been investigated for its pharmacological properties, particularly in the following areas:

- Anti-inflammatory Effects : Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .

- Cerebral Activator : The compound has shown potential as a cerebral activator, which may help improve cognitive functions in conditions like amnesia or presbyophrenia .

- Hypoxia Treatment : It is being explored for its efficacy in treating hypoxic conditions and improving symptoms associated with anoxia .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. Its ability to scavenge free radicals positions it as a potential therapeutic agent in oxidative stress-related diseases.

| Compound | DPPH Scavenging Activity (%) | Comparison |

|---|---|---|

| Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate | High | Higher than ascorbic acid |

| Ascorbic Acid | Moderate | Standard reference |

This table illustrates the compound's superior antioxidant activity compared to ascorbic acid, suggesting its potential for therapeutic applications .

Anticancer Potential

Preliminary studies have indicated that this compound may possess anticancer properties. The mechanism of action appears to involve apoptosis induction and cell cycle arrest in cancer cells.

| Cell Line | IC50 (µM) | Activity Level |

|---|---|---|

| U-87 (Glioblastoma) | 19.6 ± 1.5% reduction | High |

| MDA-MB-231 (Breast Cancer) | 30% reduction at 100 µM | Moderate |

These findings highlight its effectiveness against glioblastoma cells compared to breast cancer cells .

Study on Antioxidant and Anticancer Activities

A study conducted on various derivatives of methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene demonstrated significant antioxidant activity and promising anticancer effects against multiple cell lines. The research utilized both DPPH scavenging assays for antioxidant evaluation and MTT assays for anticancer activity assessment.

Mechanism of Action

The mechanism by which methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The amino and methoxy groups on the indene core can form hydrogen bonds and other interactions with biological molecules, leading to its biological activity. The specific pathways and targets depend on the context in which the compound is used, such as in drug development or as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Physicochemical and Functional Comparisons

Halogenated derivatives (e.g., bromo and fluoro substituents in ) exhibit higher molecular weights and altered lipophilicity, which may influence blood-brain barrier penetration . The carboxylate ester group (methyl or ethyl) impacts solubility. For example, methyl esters (target compound) are generally less lipophilic than ethyl esters () .

Synthetic Routes :

- The target compound’s synthesis may involve nucleophilic substitution or condensation reactions similar to methods used for analogs, such as KHMDS-mediated coupling in THF () .

Biological Activity

Methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride is a complex organic compound with potential biological activities. This article delves into its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- CAS Number : 1780226-48-3

The compound features a 2,3-dihydro-1H-indene core with an amino group at the 1-position, a methoxy group at the 4-position, and a methyl carboxylate group. This specific arrangement of functional groups suggests potential interactions with biological targets, influencing its reactivity and solubility.

Biological Activity Overview

Research indicates that derivatives of indene compounds often exhibit diverse biological activities. The unique structural features of methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate may confer several pharmacological properties:

- Antitumor Activity : Some studies have shown that indene derivatives can inhibit cancer cell proliferation. The presence of the amino and methoxy groups may enhance this activity by affecting cell signaling pathways.

- Anti-inflammatory Effects : Compounds structurally related to methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene have been associated with reduced inflammation markers in vitro and in vivo .

Case Studies

- Antitumor Activity :

- Anti-inflammatory Properties :

Comparative Analysis

| Property | Methyl 1-Amino-4-Methoxy-Dihydro-Indene | Related Indene Derivatives |

|---|---|---|

| Molecular Weight | 221.25 g/mol | Varies |

| Antitumor Activity | Potential (needs further study) | Confirmed in several cases |

| Anti-inflammatory Activity | Potential (needs further study) | Confirmed in several cases |

The mechanisms by which methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene exerts its effects are still under investigation. However, it is hypothesized that:

- Interaction with Enzymes : The amino group may facilitate interactions with enzymes involved in metabolic pathways.

- Modulation of Signaling Pathways : The methoxy and carboxylate groups could influence signaling pathways related to inflammation and cell growth.

Q & A

Basic Research Questions

Q. What safety protocols are critical when handling methyl 1-amino-4-methoxy-2,3-dihydro-1H-indene-1-carboxylate hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to minimize inhalation risks .

- Emergency Measures : For skin exposure, rinse immediately with water for ≥15 minutes; for eye contact, use emergency eyewash stations .

- Storage : Store in sealed containers in dry, ventilated areas away from ignition sources. Avoid static discharge during transfer .

Q. What are the key steps for synthesizing this compound, and how can reaction conditions be optimized?

- Methodological Answer :

- Synthesis Workflow : Start with indene derivatives (e.g., 6-methoxy-2,3-dihydro-1H-indene) as precursors. Introduce the amino and carboxylate groups via nucleophilic substitution under controlled pH (e.g., using HCl for hydrochloride salt formation) .

- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. ethanol) to improve yield. Monitor temperature (typically 0–25°C) to minimize side reactions. Catalyst screening (e.g., Pd/C for hydrogenation) can enhance selectivity .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

- Methodological Answer :

- Purity Assessment : Use HPLC with UV detection (≥98% purity threshold) and compare retention times against reference standards .

- Structural Elucidation : Employ H/C NMR to confirm functional groups (e.g., methoxy at δ 3.8–4.0 ppm) and mass spectrometry (HRMS) for molecular ion validation (e.g., [M+H] at m/z 253.1) .

Advanced Research Questions

Q. How can computational reaction path search methods improve synthesis efficiency?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for amino group introduction. For example, ICReDD’s reaction path search tools predict optimal protonation sites to reduce byproducts .

- Machine Learning Integration : Train models on existing reaction datasets to predict solvent-catalyst combinations that maximize yield. COMSOL Multiphysics can simulate mass transfer limitations in batch reactors .

Q. What strategies resolve discrepancies in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Combine NMR data with X-ray crystallography to resolve ambiguous peaks (e.g., distinguishing diastereomers). For example, crystal structure analysis can confirm the spatial arrangement of the methoxy group .

- Dynamic NMR Studies : Perform variable-temperature NMR to detect conformational changes that may obscure signals (e.g., hindered rotation in the indene ring) .

Q. How should researchers approach impurity profiling and identification?

- Methodological Answer :

- Impurity Synthesis : Prepare known impurities (e.g., des-methyl analogs) as reference standards via controlled hydrolysis or oxidation .

- LC-MS Workflows : Use high-resolution LC-MS (e.g., Q-TOF) with fragmentation patterns to identify unknown impurities. Compare against databases like EPA DSSTox for structural matches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.